molecular formula C10H11N3 B6254430 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine CAS No. 1196156-86-1

5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No. B6254430
CAS RN: 1196156-86-1
M. Wt: 173.2
InChI Key:
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Description

“5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound’s structure is further characterized by an ethynyl group attached to the 5-position of the pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 2-aminopyrimidine derivatives have been prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Synthesis and Chemical Properties

5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine is a compound that belongs to the class of pyrimidines, which are of significant interest due to their broad synthetic applications and bioavailability. Pyranopyrimidine scaffolds, to which this compound is related, have been extensively investigated for their applicability in medicinal and pharmaceutical industries. The development of these scaffolds has been challenging due to their structural complexities. Recent reviews have focused on the synthetic pathways employed for the development of substituted pyrano[2,3-d]pyrimidin derivatives using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These studies highlight the importance of hybrid catalysts in the synthesis of pyrimidine scaffolds, opening avenues for the development of lead molecules with broader catalytic applications (Parmar, Vala, & Patel, 2023).

Biological Significance and Applications

Pyrimidine derivatives play a crucial role in various biological and medicinal applications. They have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors showcases the significant biological and medicinal applications of pyrimidine derivatives, emphasizing their competence in this domain (Jindal & Kaur, 2021).

Furthermore, the pyrrolidine ring, a component of this compound, has been identified as a versatile scaffold for novel biologically active compounds. This five-membered nitrogen heterocycle is widely used in medicinal chemistry to obtain compounds for treating human diseases. The interest in pyrrolidine and its derivatives stems from their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage. Recent literature reviews report bioactive molecules with target selectivity characterized by the pyrrolidine ring, highlighting the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds (Li Petri et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 2-(Pyrrolidin-1-yl)pyrimidine, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research on “5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . There is also a need to develop new efficient antitrypanosomal and antiplasmodial compounds with less side effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-5-ethynylpyrimidine", "1-pyrrolidinecarboxaldehyde", "sodium hydride", "acetonitrile", "diethyl ether", "methanol", "hydrochloric acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: 2-chloro-5-ethynylpyrimidine is reacted with sodium hydride in dry acetonitrile to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 1-pyrrolidinecarboxaldehyde in dry acetonitrile to form the intermediate 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine.", "Step 3: The intermediate is then purified by recrystallization from a mixture of diethyl ether and methanol.", "Step 4: The final compound is obtained by treating the purified intermediate with hydrochloric acid followed by neutralization with sodium bicarbonate." ] }

CAS RN

1196156-86-1

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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